Acetly-

描述

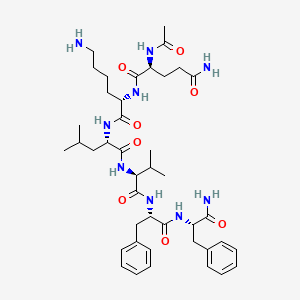

Acetly- is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetly- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Each amino acid is activated using reagents like HBTU or DIC to form an active ester.

Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like Acetly- often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

化学反应分析

Acetylation Reactions

Acetylation involves transferring an acetyl group to nucleophiles like alcohols, amines, or thiols. Key mechanisms include:

Nucleophilic Acyl Substitution

-

Mechanism :

-

Protonation : Acid catalysts (e.g., H₂SO₄) protonate the carbonyl oxygen of acetyl donors (e.g., acetic anhydride), enhancing electrophilicity5 .

-

Nucleophilic Attack : A nucleophile (e.g., alcohol’s oxygen) attacks the carbonyl carbon, forming a tetrahedral intermediate .

-

Leaving Group Departure : The conjugate base (e.g., acetate) departs, yielding acetylated products (e.g., esters)5 .

-

Example Reactions :

| Reactants | Products | Catalyst | Yield/Conversion | Source |

|---|---|---|---|---|

| Acetic anhydride + ethanol | Ethyl acetate + acetic acid | H₂SO₄ | ~95% | 5 |

| Acetonitrile + benzylamine | N-Benzylacetamide | Alumina | 94% |

Radical Reactions

Acetyl radicals (CH₃CO- ) exhibit distinct reactivity in oxidation and pyrolysis:

Key Pathways :

-

Methyl Transfer : In acetyl-CoA synthase, methyl radicals transfer from cobalamin to Ni⁺ centers, enabling CO binding and C–C bond formation .

-

Oxidation with O₂ : Acetyl radicals react with O₂ to form peroxy radicals (CH₃C(O)OO- ), which decompose to ketene (CH₂CO) and HO₂- via concerted elimination (ΔH = -38.57 kcal/mol) .

Kinetic Data :

| Reaction | Rate Constant (298 K) | Activation Energy (kcal/mol) |

|---|---|---|

| CH₃CO- + O₂ → CH₃C(O)OO- | 1.2×10⁻¹¹ cm³/mol·s | 26.42 |

| CH₃C(O)OO- → CH₂CO + HO₂- | 6.5×10⁴ s⁻¹ | 34.58 |

Thermochemical Data

Acetyl Iodide (CH₃COI) :

| Property | Value | Method | Source |

|---|---|---|---|

| Boiling Point | 381.2 K | Experimental | |

| ΔH° (Hydrolysis) | -93.97 kJ/mol | Calorimetry |

Enthalpies of Formation :

| Compound | ΔH° (kcal/mol) |

|---|---|

| CH₃C(O)OO- | -38.57 |

| CH₃CO- | -3.08 |

Mechanistic Variations in Acid Chlorides

Acyl chlorides (RCOCl) undergo rapid nucleophilic substitution:

| Reaction | Nucleophile | Product | Conditions |

|---|---|---|---|

| RCOCl + H₂O | Water | Carboxylic acid | Aqueous |

| RCOCl + R'OH | Alcohol | Ester | Pyridine/base |

| RCOCl + NH₃ | Ammonia | Amide | Low temperature |

科学研究应用

Pharmacological Applications

N-Acetyl Cysteine (NAC)

N-Acetyl Cysteine is widely recognized for its role as a mucolytic agent and antioxidant. It is primarily used in clinical settings for treating acetaminophen overdose and has shown promise in various other conditions:

- Acute Liver Injury : A meta-analysis indicated that NAC significantly reduces mortality rates in patients with non-acetaminophen induced acute liver injury by 53% compared to standard care. It also shortens hospital stays and lowers the incidence of hepatic encephalopathy .

- Psychiatric Disorders : NAC supplementation has been linked to improved functional connectivity in the brain regions associated with early psychosis, suggesting potential benefits for mental health treatment .

N-Acetyl Glucosamine (NAG)

N-Acetyl Glucosamine has been studied for its anti-inflammatory properties, particularly in joint disorders such as osteoarthritis and rheumatoid arthritis. Chemical modifications of NAG enhance its permeability and efficacy in inhibiting immune responses, making it a candidate for therapeutic applications .

Food Technology

Acetylated Polysaccharides

Acetylation of polysaccharides enhances their physicochemical properties, making them valuable in the food industry:

- Functional Ingredients : Acetylated polysaccharides serve as gelling agents, thickeners, and carriers for bioactive ingredients. Their modified structures improve water solubility and emulsification properties .

- Health Benefits : These compounds exhibit enhanced antioxidant and immunomodulatory activities, contributing to their potential use in functional food products aimed at improving health outcomes .

Chemical Biology

N-Acyl Imidazole Chemistry

N-acyl imidazole derivatives have emerged as important tools in chemical biology for modifying proteins and carbohydrates:

- Protein Modification : These compounds enable the chemical labeling of proteins, facilitating studies on protein function and interactions within living cells. This approach is crucial for understanding biological processes at a molecular level .

- RNA Manipulation : The ability to chemically modify RNA using N-acyl imidazole allows researchers to explore RNA's structural dynamics and functional roles in cellular processes .

Case Studies

作用机制

The mechanism of action of Acetly- depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

相似化合物的比较

Similar Compounds

N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine: Another synthetic peptide with different amino acid composition.

N-Acetyl-L-threonyl-(aR)-a-hydroxybenzenepropanoyl-2,3-didehydro-N-methylalanyl-L-alanyl-N-methyl-L-alanyl-(3R)-3-[(2S,3R)-2-(acetylamino)-3-hydroxy-4-methyl-1-oxopentyl]oxy]-L-leucyl-N,O-dimethyl-L-threonine (7→1)-lactone: A peptide with a complex structure and specific biological activity.

Uniqueness

Acetly- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties

生物活性

Acetyl compounds, particularly those featuring the acetyl group (-COCH₃), have garnered significant attention in the realm of biological research due to their diverse biological activities. This article delves into various acetyl derivatives, their mechanisms of action, and their implications in medical and pharmacological applications.

Overview of Acetyl Compounds

The acetyl group is a functional group derived from acetic acid, characterized by the presence of a carbonyl (C=O) and a methyl (CH₃) group. Its incorporation into various molecular frameworks often enhances biological activity, making acetyl derivatives valuable in drug development and therapeutic applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 3-acetyl-1,3,4-oxadiazoline derivatives. These compounds demonstrated significant activity against various bacterial strains, outperforming traditional antibiotics like ciprofloxacin in some cases. The mechanism of action is believed to involve interference with gene transcription related to biofilm formation, which is crucial for bacterial virulence.

Table 1: Antimicrobial Activity of 3-Acetyl-1,3,4-Oxadiazoline Derivatives

2. Cytotoxicity Studies

Cytotoxicity assessments of acetyl derivatives have shown varied effects on cell viability. For instance, certain compounds exhibited cytotoxic properties at specific concentrations, while others enhanced cell viability in cultured L929 and A549 cells.

Table 2: Cytotoxic Effects of Selected Acetyl Compounds

| Compound | Concentration (µM) | Viability (%) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 25 | 100 (24h) | Decreased | L929 | |

| Compound 29 | 50 (48h) | Increased | A549 | |

| Compound 37 | 100 (24h) | Increased | HepG2 |

Acetyl-DL-Leucine in REM Sleep Behavior Disorder

A notable case study involved two patients with idiopathic REM sleep behavior disorder (iRBD) treated with Acetyl-DL-Leucine (ADLL). Over an 18-month period, both patients showed significant improvement in RBD symptoms and associated cognitive functions. The treatment resulted in stabilized DAT-SPECT binding ratios and improved FDG-PET scores, indicating a reversal of neurodegenerative processes.

Key Findings:

- Patient 1: RBD severity score reduced from 21 to 5 within three weeks.

- Patient 2: Complete resolution of aggressive dream content after three weeks.

- Both patients maintained normal motor and cognitive function throughout the treatment period.

The biological activities of acetyl compounds can be attributed to several mechanisms:

- Antimicrobial Action: Inhibition of biofilm formation and disruption of bacterial transcription processes.

- Cytotoxicity: Induction of apoptosis or necrosis in cancerous cells through reactive oxygen species (ROS) generation.

- Neuroprotective Effects: Modulation of neurotransmitter systems and reduction of neuroinflammation.

属性

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63N9O8/c1-25(2)22-33(49-38(55)30(18-12-13-21-43)47-39(56)31(46-27(5)52)19-20-35(44)53)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)48-32(37(45)54)23-28-14-8-6-9-15-28/h6-11,14-17,25-26,30-34,36H,12-13,18-24,43H2,1-5H3,(H2,44,53)(H2,45,54)(H,46,52)(H,47,56)(H,48,57)(H,49,55)(H,50,59)(H,51,58)/t30-,31-,32-,33-,34-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXTVYDSGCHGAN-PITCCTKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746717 | |

| Record name | N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189064-06-0 | |

| Record name | N~2~-Acetyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。